molecular formula C9H12ClF2N B12299082 2-(26-Difluorophenyl)propan-2-amine hydrochloride

2-(26-Difluorophenyl)propan-2-amine hydrochloride

Cat. No.: B12299082
M. Wt: 207.65 g/mol
InChI Key: CRLPYFNQPVQRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2-(2,6-Difluorophenyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and nitroethane.

    Formation of Nitroalkene: The starting materials undergo a condensation reaction to form a nitroalkene intermediate.

    Reduction: The nitroalkene intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,6-Difluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,6-Difluorophenyl)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing the activity of neurotransmitters and other signaling molecules. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

2-(2,6-Difluorophenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

    2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but with a single fluorine atom at the para position.

    2-(2-Fluorophenyl)propan-2-amine hydrochloride: This compound has a single fluorine atom at the ortho position.

    2-(3,5-Difluorophenyl)propan-2-amine hydrochloride: This compound has two fluorine atoms at the meta positions.

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

2-(2,6-difluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-9(2,12)8-6(10)4-3-5-7(8)11;/h3-5H,12H2,1-2H3;1H

InChI Key

CRLPYFNQPVQRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.